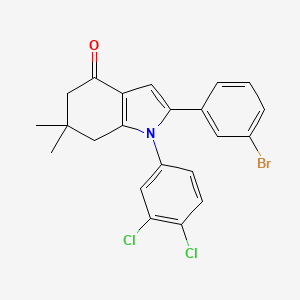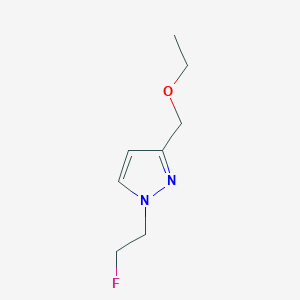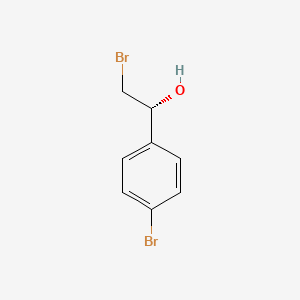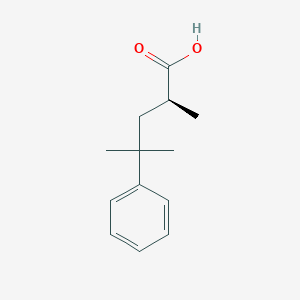
(2S)-2,4-Dimethyl-4-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,4-Dimethyl-4-phenylpentanoic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates and works by reducing the production of triglycerides and increasing the production of "good" cholesterol (HDL). In addition to its clinical use, fenofibrate has also been the subject of scientific research in various fields.
Mecanismo De Acción
Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by (2S)-2,4-Dimethyl-4-phenylpentanoic acid leads to increased fatty acid oxidation, decreased triglyceride synthesis, and increased production of HDL.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have various biochemical and physiological effects. It reduces the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. Fenofibrate also reduces inflammation, improves insulin sensitivity, and reduces the risk of cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenofibrate has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied, and its mechanism of action is well understood. However, (2S)-2,4-Dimethyl-4-phenylpentanoic acid also has some limitations. It can be expensive, and its effects may vary depending on the dosage and duration of treatment.
Direcciones Futuras
There are several future directions for research on (2S)-2,4-Dimethyl-4-phenylpentanoic acid. One area of research is the development of new drugs that target PPARα with greater specificity and efficacy. Another area of research is the exploration of the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, research into the long-term effects of this compound on health outcomes is needed.
Métodos De Síntesis
Fenofibrate can be synthesized through a multistep process starting from 4-chlorobenzaldehyde. The first step involves the condensation of 4-chlorobenzaldehyde with 2,2-dimethyl-1-propanol to form 2,2-dimethyl-4-phenyl-1,3-dioxolane. This intermediate is then reacted with acetic anhydride to form 2,2-dimethyl-4-phenyl-1,3-dioxolane-4-acetate. The final step involves the hydrolysis of this compound using potassium hydroxide to yield (2S)-2,4-Dimethyl-4-phenylpentanoic acid.
Aplicaciones Científicas De Investigación
Fenofibrate has been the subject of scientific research in various fields such as cardiovascular disease, diabetes, and cancer. In cardiovascular disease, (2S)-2,4-Dimethyl-4-phenylpentanoic acid has been shown to reduce the risk of cardiovascular events in patients with diabetes and metabolic syndrome. In diabetes, this compound has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism. In cancer, this compound has been shown to have anti-proliferative effects on various cancer cells.
Propiedades
IUPAC Name |
(2S)-2,4-dimethyl-4-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(12(14)15)9-13(2,3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXIIFRTUHSAC-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934216.png)
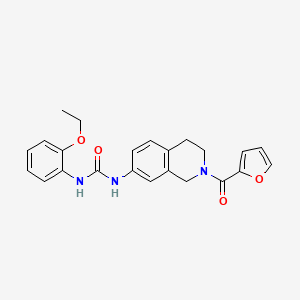
![N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide](/img/structure/B2934220.png)
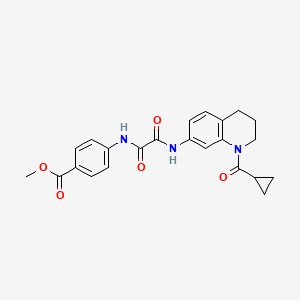
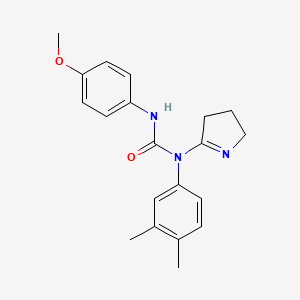
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)

